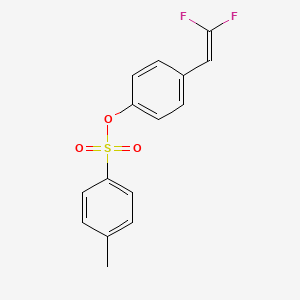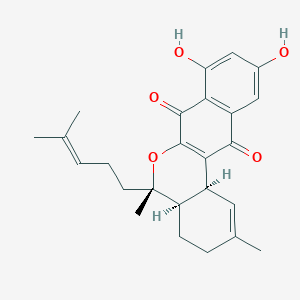
Debromomarinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Debromomarinone is a chemical compound isolated from marine actinomycetes. It is a sesquiterpenoid naphthoquinone, which is a class of compounds known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of debromomarinone begins with 1,3,6,8-tetrahydroxynaphthalene, which undergoes a series of transformations including geranylation, oxidative dearomatization, and cyclization. The key steps involve the use of vanadium-dependent chloroperoxidase enzymes and mildly basic conditions to induce cyclization and reductive halogenation .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of marine actinomycetes, followed by extraction and purification processes. The culture broth is extracted with ethyl acetate, and the extract is concentrated under vacuum. The compound is then purified using flash chromatography and preparative thin-layer chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Debromomarinone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reductive halogenation to form hydroxynaphthoquinone.
Substitution: Chlorination at specific positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Vanadium-dependent chloroperoxidase enzymes.
Reduction: Mildly basic conditions.
Substitution: Chlorine or bromine sources.
Major Products:
Oxidation: Formation of enone intermediates.
Reduction: Hydroxynaphthoquinone.
Substitution: Chlorinated or brominated derivatives.
Applications De Recherche Scientifique
Debromomarinone has several scientific research applications, including:
Chemistry: Used as a model compound to study biosynthetic pathways and enzyme mechanisms.
Biology: Investigated for its antibacterial properties against Gram-positive bacteria.
Medicine: Potential use as an antibiotic due to its bioactive properties.
Industry: Explored for its potential in developing new antimicrobial agents
Mécanisme D'action
The mechanism of action of debromomarinone involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it effective against Gram-positive bacteria .
Comparaison Avec Des Composés Similaires
Marinone: A brominated analog of debromomarinone with similar antibacterial properties.
Naphterpin: Another naphthoquinone derivative with a different substitution pattern.
Napyradiomycin: A related meroterpenoid with distinct biological activities
Uniqueness of this compound: this compound is unique due to its specific biosynthetic pathway involving vanadium-dependent chloroperoxidase enzymes and its potent antibacterial activity against Gram-positive bacteria. Its structure and bioactivity make it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
146488-64-4 |
|---|---|
Formule moléculaire |
C25H28O5 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(4aR,5S,12bS)-8,10-dihydroxy-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |
InChI |
InChI=1S/C25H28O5/c1-13(2)6-5-9-25(4)18-8-7-14(3)10-16(18)21-22(28)17-11-15(26)12-19(27)20(17)23(29)24(21)30-25/h6,10-12,16,18,26-27H,5,7-9H2,1-4H3/t16-,18+,25-/m0/s1 |
Clé InChI |
DPALYVVGGATILJ-UVNWJPITSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@@H](CC1)[C@](OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |
SMILES canonique |
CC1=CC2C(CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
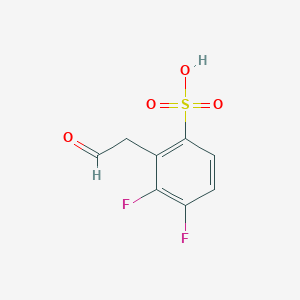
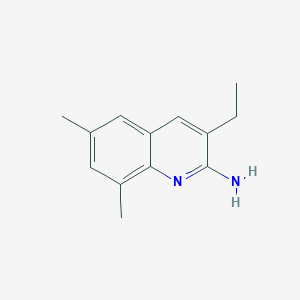
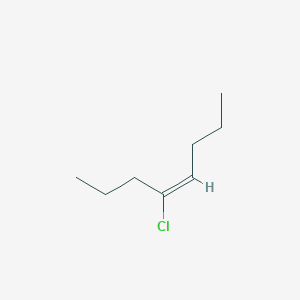
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
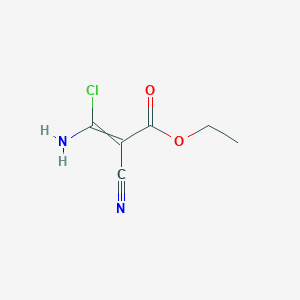
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
